molecular formula C13H24N2O4 B1149151 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid CAS No. 1240619-81-1

4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid

Cat. No.: B1149151
CAS No.: 1240619-81-1
M. Wt: 272.34066
InChI Key:
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Description

4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a butanoic acid moiety and a tert-butoxycarbonyl group.

Scientific Research Applications

4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305+351+338, and P302+352 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Butanoic Acid Moiety: The butanoic acid group is introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with a butanoic acid derivative.

    Addition of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is added using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid
  • 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid
  • 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridin-2-ylboronic acid

Uniqueness

4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-9-7-14(8-10-15)6-4-5-11(16)17/h4-10H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWURFPLVBHJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240619-81-1
Record name 4-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}butanoic acid
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